molecular formula C17H17Cl2NO2 B5795275 N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide

N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide

Cat. No.: B5795275
M. Wt: 338.2 g/mol
InChI Key: YQMDIKLQJKRBKN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,4-dichlorophenyl group and a 2-methylpropoxy group

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMDIKLQJKRBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with ammonia to form 4-aminobenzoic acid.

    Substitution with 3,4-dichlorophenyl Group: The 4-aminobenzoic acid is then reacted with 3,4-dichlorophenyl isocyanate to introduce the 3,4-dichlorophenyl group.

    Introduction of 2-methylpropoxy Group: Finally, the compound is reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropoxy group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzamide derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    N-(3,4-dichlorophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.

    N-(3,4-dichlorophenyl)-4-butoxybenzamide: Similar structure but with a butoxy group instead of a 2-methylpropoxy group.

Uniqueness

N-(3,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

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